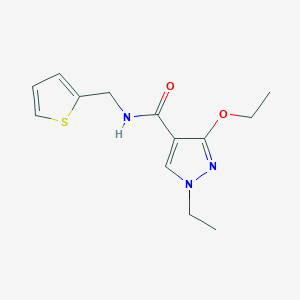

![molecular formula C19H11ClN4OS B2823529 6-(4-chlorophenyl)-1-phenylpyrazolo[3,4-d][1,3]thiazolo[3,2-a]pyrimidin-4(1H)-one CAS No. 478247-53-9](/img/structure/B2823529.png)

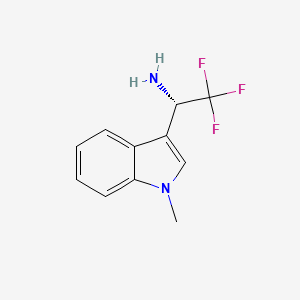

6-(4-chlorophenyl)-1-phenylpyrazolo[3,4-d][1,3]thiazolo[3,2-a]pyrimidin-4(1H)-one

货号 B2823529

CAS 编号:

478247-53-9

分子量: 378.83

InChI 键: KMFIMNMDBZBVAM-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “6-(4-chlorophenyl)-1-phenylpyrazolo[3,4-d][1,3]thiazolo[3,2-a]pyrimidin-4(1H)-one” is a complex organic molecule that contains several heterocyclic rings including a pyrazole, thiazole, and pyrimidine ring. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole, thiazole, and pyrimidine rings, along with phenyl groups and a chlorine atom. The exact structure would need to be determined through techniques such as NMR spectroscopy .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the chlorine atom could potentially be substituted in a nucleophilic substitution reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of the chlorine atom and the arrangement of the rings could influence properties such as solubility, melting point, and reactivity .科学研究应用

Synthesis and Biological Evaluation

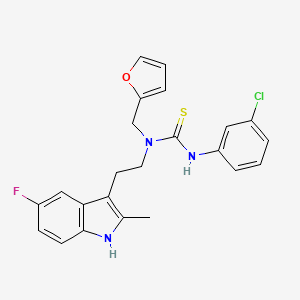

- Anticancer and Anti-5-lipoxygenase Agents : A series of pyrazolopyrimidine derivatives, related to the compound , have been synthesized and evaluated for their cytotoxic and 5-lipoxygenase inhibition activities, indicating their potential as anticancer and anti-inflammatory agents (Rahmouni et al., 2016).

Pharmacological Studies

- Nonsteroidal Anti-inflammatory Drugs (NSAIDs) : Derivatives of pyrazolopyrimidines have been synthesized and assessed for their anti-inflammatory properties without the ulcerogenic activity typical of many NSAIDs, offering a promising avenue for safer anti-inflammatory therapies (Auzzi et al., 1983).

Enzymatic Activity Inhibition

- cGMP Phosphodiesterase Inhibitory Activity : Compounds including 6-phenylpyrazolo[3,4-d]pyrimidones have shown specificity as inhibitors of cGMP specific (type V) phosphodiesterase, with potential implications for treating conditions like hypertension (Dumaitre & Dodic, 1996).

Antimicrobial Activity

- Inhibitors of Bacterial DNA Polymerase III : Anilinopyrazolo[3,4-d]pyrimidin-4-ones, structurally related to the target compound, have been identified as inhibitors of DNA polymerase III in Staphlococcus aureus, highlighting their potential as novel antimicrobial agents (Ali et al., 2003).

Anticancer Activity

- Inhibition of Cell Proliferation : Certain pyrazolopyrimidine derivatives have been synthesized and shown to inhibit the proliferation of cancer cells by interfering with the phosphorylation of Src, acting as proapoptotic agents through inhibition of the BCL2 gene. This suggests their utility in cancer treatment by targeting specific signaling pathways involved in cell growth and survival (Carraro et al., 2006).

Anti-bacterial Activity

- Synthesis and Antibacterial Evaluation : New derivatives of pyrazolo[3,4-d]pyrimidine have been synthesized and their antibacterial activities evaluated, indicating their potential use in combating bacterial infections (Rostamizadeh et al., 2013).

未来方向

属性

IUPAC Name |

12-(4-chlorophenyl)-6-phenyl-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8,11-tetraen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H11ClN4OS/c20-13-8-6-12(7-9-13)16-11-26-19-22-17-15(18(25)23(16)19)10-21-24(17)14-4-2-1-3-5-14/h1-11H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMFIMNMDBZBVAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N4C(=CSC4=N3)C5=CC=C(C=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H11ClN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-chlorophenyl)-1-phenylpyrazolo[3,4-d][1,3]thiazolo[3,2-a]pyrimidin-4(1H)-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

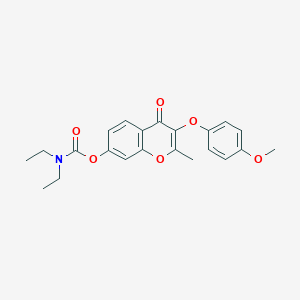

![Ethyl 1-[6-ethoxy-3-(4-methylbenzoyl)quinolin-4-yl]piperidine-4-carboxylate hydrochloride](/img/structure/B2823448.png)

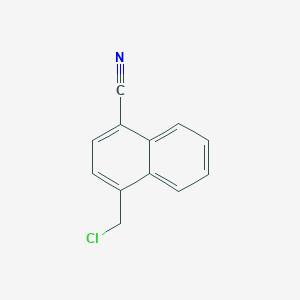

![2-[3-(Pyridin-2-yloxymethyl)pyrrolidin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2823449.png)

![1-(3,5-Difluorophenyl)-2,2,2-trifluoroethyl 1-[(2-chloropyridin-3-yl)sulfonyl]piperidine-4-carboxylate](/img/structure/B2823452.png)

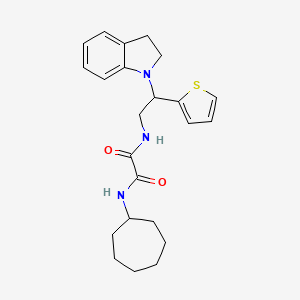

![N-(1H-benzo[d]imidazol-2-yl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B2823454.png)

![8-Azabicyclo[3.2.1]octan-2-ol hydrochloride](/img/structure/B2823458.png)

![(3E)-6-bromo-3-[6-bromo-1-(2-hexyldecyl)-2-oxoindol-3-ylidene]-1-(2-hexyldecyl)indol-2-one](/img/structure/B2823459.png)

![3-(3-fluorophenyl)-1-[(3-fluorophenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2823460.png)